molecular formula C6H3FINO2 B1301865 5-Fluoro-2-iodonitrobenzene CAS No. 364-77-2

5-Fluoro-2-iodonitrobenzene

Cat. No. B1301865
CAS RN: 364-77-2
M. Wt: 267 g/mol
InChI Key: ANPFMDLUEWNKIM-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodonitrobenzene is a compound that is not directly discussed in the provided papers. However, the papers do discuss various fluoronitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the reactivity of fluoro-dinitrobenzene with amino acids and peptides , the structural motifs of anionic hydrated fluorobenzenes , and the crystal structure of polyfluoro-substituted benzenes are all relevant to understanding the molecular structure and potential reactivity of 5-Fluoro-2-iodonitrobenzene.

Synthesis Analysis

The synthesis of related fluoronitrobenzene compounds involves various chemical reactions, such as nitration and halogenation. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene with nitric acid . Although the synthesis of 5-Fluoro-2-iodonitrobenzene is not explicitly described, similar methods could potentially be applied, considering the reactivity of the fluorine and nitro groups in these compounds.

Molecular Structure Analysis

The molecular structure of fluorobenzenes can be significantly affected by the presence of fluorine atoms. Infrared spectroscopy and density functional theory calculations have shown that fluorobenzene anions are strongly distorted from their neutral planar geometries . The presence of a nitro group and an iodine atom in 5-Fluoro-2-iodonitrobenzene would likely further influence its molecular structure, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluoronitrobenzenes can undergo various chemical reactions, including reactions with amino acids and peptides . The presence of a nitro group can make the benzene ring more susceptible to nucleophilic attack, and the fluorine atom can be reactive under certain conditions. The iodine atom in 5-Fluoro-2-iodonitrobenzene could also participate in substitution reactions, given its relatively low bond dissociation energy compared to other halogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoronitrobenzenes are influenced by their molecular structure. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows bifurcated C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . These weak intermolecular interactions can affect the melting and boiling points of the compound. The presence of an iodine atom in 5-Fluoro-2-iodonitrobenzene would likely contribute to its physical properties, such as density and solubility, due to the atom's large size and polarizability.

Scientific Research Applications

Tumor Promotion Studies

1-Fluoro-2,4-dinitrobenzene (DNFB), a close analog of 5-Fluoro-2-iodonitrobenzene, has been identified as a potent tumor-promoting agent in mice, suggesting a relationship between tumor promotion and immune system disturbance (Bock et al., 1969).

Antibiotic Synthesis

Iodine fluoride addition to certain nucleosides leads to the formation of fluoro-iodo nucleosides, which are used in synthesizing nucleocidin, a nucleoside antibiotic (Jenkins et al., 1976).

Amino Acid Determination

The reaction of 1-fluoro-2,4-dinitrobenzene with amino acids is investigated as a method for serum amino acid assay, indicating its utility in biochemical analysis (Rapp, 1963).

Analyzing Molecular Rearrangements

The reaction of 1-fluoro-2,4-dinitrobenzene with cysteine, used for studying the mechanism of toxicants functioning as alkylating agents, is significant in understanding molecular interactions (Burchfield, 1958).

Imaging Brain Receptors

Analogues of 1-fluoro-2,4-dinitrobenzene are used in synthesizing radioligands for imaging brain metabotropic glutamate 5 receptors, demonstrating its application in neuroimaging (Siméon et al., 2012).

Erythrocyte Membrane Studies

Research shows that erythrocytes treated with 1-fluoro-2,4-dinitrobenzene become permeable to certain ions, which is significant in studying cell membrane properties and interactions (Berg et al., 1965).

Explosive Material Research

Compounds like 2-fluoro-1,3-diamino-4,6-dinitrobenzene show potential as thermally stable explosives, indicating the relevance of fluoro-dinitrobenzene derivatives in materials science (Zhang et al., 2019).

Safety And Hazards

5-Fluoro-2-iodonitrobenzene is classified as an irritant and harmful substance . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

4-fluoro-1-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPFMDLUEWNKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372005
Record name 5-Fluoro-2-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-iodonitrobenzene

CAS RN

364-77-2
Record name 4-Fluoro-1-iodo-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-1-iodo-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Protiva, J Jílek, M Rajšner, K Šindelář… - Collection of …, 1987 - cccc.uochb.cas.cz
… It was clear that a more reactive 5-fluoro-2-halogenonitrobenzene is needed and the known 5-fluoro-2-iodonitrobenzene (VII) (refsll,l2) was selected to this purpose. Its preparation by …
Number of citations: 4 cccc.uochb.cas.cz
F Zhou - 2016 - indigo.uic.edu
A series of new methods of CN bond formation using azide or nitro group as nitrogen atom source were developed. The synthetic utility of these methods were demonstrated. Control …
Number of citations: 2 indigo.uic.edu

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